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4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole is a compound with the molecular formula and a molecular weight of 239.06 g/mol. It belongs to the pyrazole family, which is recognized for its diverse applications across pharmaceuticals, agrochemicals, and materials science. The compound features a bromine atom and a difluoroethyl group, contributing to its unique chemical properties and potential biological activities .
4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole is classified as a halogenated pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular derivative incorporates both halogen and fluorinated groups, which are significant in enhancing its reactivity and biological profile .
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2,2-difluoroethyl bromide. This reaction is conducted in the presence of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution .
4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole can participate in various chemical reactions:
Common reagents include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures to prevent side reactions .
The mechanism of action for 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole largely depends on its application context. In biological systems, it may interact with specific enzymes or receptors, modulating their activity due to the influence of the bromine and difluoroethyl groups on binding affinity and selectivity. This interaction can lead to alterations in biochemical pathways relevant to therapeutic effects or biological research .
Data from various studies indicate that the compound maintains its structural integrity under typical laboratory conditions but should be handled with care due to its halogen content .
4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole has several significant applications:
The introduction of the 2,2-difluoroethyl group onto the pyrazole nitrogen represents a critical step in synthesizing 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole. This transformation typically employs nucleophilic substitution (SN₂) reactions, where 4-bromo-3,5-dimethylpyrazole acts as the nucleophile and 2,2-difluoroethyl bromide serves as the electrophilic alkylating agent [6]. The reaction proceeds in polar aprotic solvents such as dimethylformamide, leveraging the electron-deficient nature of the difluoroalkyl halide, which enhances its susceptibility to nucleophilic attack. The difluoroethyl group's strong electron-withdrawing nature significantly influences the pyrazole ring's electronic properties, potentially enhancing downstream reactivity at the C4-bromine position [7].
A key mechanistic consideration involves the in situ generation of the pyrazolide anion, facilitated by bases that deprotonate the pyrazole N-H group (pKa ≈ 17-20). The subsequent attack on the primary carbon of 2,2-difluoroethyl bromide occurs regioselectively, with fluoride acting as a poor leaving group, thereby preventing elimination side reactions. This specificity is attributed to the significant bond dissociation energy of C-F bonds (485 kJ/mol) compared to C-Br (285 kJ/mol), ensuring selective halogen displacement [7].
Table 1: Reagents and Conditions for Difluoroethyl Group Installation
Pyrazole Precursor | Alkylating Agent | Solvent | Temperature | Yield Range |
---|---|---|---|---|
4-Bromo-3,5-dimethylpyrazole | 2,2-Difluoroethyl bromide | Dimethylformamide | 100-120°C | 65-78% |
3,5-Dimethylpyrazole | 2,2-Difluoroethyl bromide | Dimethylformamide | 100-120°C | 70-85% |
4-Bromo-3,5-dimethylpyrazole | 2,2-Difluoroethyl iodide | Acetonitrile | 80-90°C | 60-72% |
Base selection critically influences the efficiency and regioselectivity of the N-alkylation reaction. Weak bases (e.g., potassium carbonate) provide sufficient basicity for N-deprotonation while minimizing competing hydrolysis of the difluoroethyl halide. Stronger bases (e.g., sodium hydride) can increase reaction rates but risk promoting elimination side products like 1,1-difluoroethylene [7]. Solvent optimization studies reveal dimethylformamide outperforms tetrahydrofuran or acetonitrile due to its superior solvation of both the pyrazolide anion and inorganic salts formed during the reaction .
Industrial protocols utilize stoichiometric excesses of the alkylating agent (1.3-1.5 equivalents) to compensate for its volatility and hydrolysis sensitivity. Reaction temperatures above 100°C are typically required to achieve practical reaction rates, with extended reaction times (12-24 hours) necessary for complete conversion . Recent advances explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems, reducing alkylating agent requirements to near-stoichiometric levels [7].
Table 2: Impact of Base Selection on Alkylation Efficiency
Base | Solvent | Reaction Time (h) | Yield (%) | Major Side Products |
---|---|---|---|---|
Potassium carbonate | Dimethylformamide | 18 | 78 | <5% Di-alkylated species |
Sodium hydride | Dimethylformamide | 4 | 62 | 15-20% Elimination products |
Triethylamine | Acetonitrile | 24 | 45 | 30% Hydrolyzed alkylating agent |
Cesium carbonate | Dimethylformamide | 12 | 82 | <3% Di-alkylated species |
Continuous flow reactors address significant limitations of batch synthesis for this exothermic N-alkylation reaction. By leveraging microfluidic or mesoreactor systems (tube diameter <1 mm to >1 mm), precise temperature control is maintained, preventing thermal degradation and suppressing di-alkylation byproducts [3] . Plug flow reactor configurations ensure consistent residence times (<30 minutes), enhancing reproducibility compared to batch processes [3] [9].
Corning Advanced-Flow™ Reactors exemplify industrial implementation, enabling seamless scale-up from laboratory research to multi-kilogram production. Their modular design incorporates enhanced heat transfer coefficients (>5000 W/m²K), facilitating rapid dissipation of the -ΔH alkylation energy (estimated at -80 kJ/mol) [3] [9]. A documented case study with BASF demonstrated production of hundreds of kilograms of a related agrochemical intermediate within eight weeks, highlighting the throughput potential of optimized flow systems [9]. Key advantages include:
Table 3: Flow Reactor Performance vs. Batch Processing
Parameter | Batch Reactor | Plug Flow Reactor | Continuous Stirred Tank Reactor |
---|---|---|---|
Reaction Time | 12-24 hours | 0.5-2 hours | 4-8 hours |
Temperature Control | ±5°C | ±0.5°C | ±2°C |
Byproduct Formation | 5-20% | <3% | 5-10% |
Production Capacity | 100 g/batch | 5 kg/day | 2 kg/day |
The purification of 4-bromo-1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole presents unique challenges due to chemically similar byproducts. Di-alkylated species form when excess alkylating agent reacts at the C4-bromine position, generating ionic impurities detectable via LC-MS at m/z 325 [M+H]⁺ . Hydrolysis of the alkylating agent yields 2,2-difluoroethanol, which may esterify with solvent residues, complicating chromatographic separations [7].
Industrial purification employs sequential operations:
Halogen stability during processing is critical, as the C-Br bond may undergo solvolysis under prolonged heating (>120°C), forming 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-ol. This degradation pathway is mitigated in flow reactors through precise residence time control. Additionally, the strong electron-withdrawing effect of the difluoroethyl group slightly activates the C-Br bond toward nucleophilic substitution, necessitating careful pH management during aqueous workups to prevent hydrolysis [4].
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